6-Bromo-2-(methylthio)benzoxazole
Description
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
6-bromo-2-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,1H3 |
InChI Key |
NRBDHKDJSWCVOU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(O1)C=C(C=C2)Br |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives, including 6-Bromo-2-(methylthio)benzoxazole, have exhibited notable antimicrobial properties. Research indicates that compounds in this class can act against a range of bacterial strains. For instance, studies have demonstrated that certain benzoxazoles possess antibacterial activity by inhibiting bacterial reproduction through mechanisms such as upregulation of succinate dehydrogenase during oxidative phosphorylation .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| - | Escherichia coli | Moderate activity observed |
Anticancer Properties
Recent studies have highlighted the cytotoxic potential of benzoxazole derivatives against various cancer cell lines. For example, compounds similar to this compound were evaluated for their effects on human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116), showing promising results in inhibiting cell proliferation .
Case Study: Cytotoxic Activity Evaluation
A study assessed the cytotoxic effects of several benzoxazole derivatives, revealing that modifications at specific positions on the benzoxazole ring significantly enhanced their activity against cancer cells .
Herbicidal and Insecticidal Activities
Benzoxazole derivatives are also recognized for their agricultural applications, particularly as herbicides and insecticides. Research has demonstrated that these compounds can effectively inhibit the growth of various plant pathogens and pests, making them valuable in agrochemical formulations .
Table 2: Agricultural Efficacy of Benzoxazole Compounds
| Compound | Target Organism | Activity Type | Concentration (mg/L) | Inhibition Rate (%) |
|---|---|---|---|---|
| This compound | Xanthomonas oryzae | Antibacterial | 47.6 | 52.4 |
| - | Ralstonia solanacearum | Antifungal | 50 | 71.6 |
Synthesis and Mechanisms
The synthesis of this compound typically involves various methods, including metal-free approaches that utilize imidazolium chloride as a catalyst for the formation of benzoxazoles from 2-aminophenols . These methods are characterized by their simplicity and efficiency, yielding moderate to excellent results.
Mechanism Overview:
The proposed mechanism for synthesizing benzoxazoles involves the activation of dimethylformamide by imidazolium chloride, leading to the formation of a tetrahedral intermediate that subsequently cyclizes to form the final product .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
- Replacing benzoxazole with benzothiazole (e.g., 6-Bromo-2-(methylthio)benzothiazole) increases molecular weight by ~15 g/mol, which may influence pharmacokinetic properties .
Heterocycle Variations: Benzoxazole vs. Benzothiazole vs. Isoxazole
- Benzoxazole : The oxygen atom in the oxazole ring increases electronegativity, influencing electronic effects in catalysis and drug-receptor interactions .
- Isoxazole : Compounds like 6-Bromo-3-chlorobenzo[d]isoxazole (CAS 1260903-12-5) exhibit altered ring strain and metabolic stability compared to benzoxazoles .
Preparation Methods
Synthesis of Benzoxazole-2-thione Intermediate
The benzoxazole scaffold is constructed via cyclocondensation of 2-amino-5-bromophenol with carbon disulfide (CS₂) under alkaline conditions. The reaction proceeds through nucleophilic attack of the amine on CS₂, forming a thiourea intermediate, which undergoes intramolecular cyclization to yield 6-bromo-1,3-benzoxazole-2(3H)-thione (Fig. 1A). Typical conditions include:
Methylation of the Thione Intermediate
The thione group is methylated using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). This step replaces the thiol proton with a methyl group, producing the target compound. Key parameters:
-
Dissolve 2-amino-5-bromophenol (5.0 g, 26.5 mmol) in methanol (50 mL).
-
Add CS₂ (3.2 mL, 53 mmol) and KOH (3.0 g, 53 mmol).
-
Reflux at 70°C for 8 hours. Filter and wash with cold methanol to isolate the thione.
-
Suspend the thione (4.2 g, 17.6 mmol) in acetone, add K₂CO₃ (3.3 g, 24 mmol) and CH₃I (1.5 mL, 24 mmol).
-
Stir at room temperature for 12 hours. Concentrate and purify via column chromatography (hexane/ethyl acetate).
Direct Bromination of 2-(Methylthio)benzoxazole
Bromination Strategies
Preformed 2-(methylthio)benzoxazole is brominated at the 6-position using bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is regioselective due to the electron-donating methylthio group directing electrophilic substitution to the para position.
Bromine in Solvent
N-Bromosuccinimide (NBS)
-
Solvent: Carbon tetrachloride (CCl₄) or DCM.
-
Dissolve 2-(methylthio)benzoxazole (3.0 g, 16.7 mmol) in methanol (30 mL).
-
Add Br₂ (0.9 mL, 17.6 mmol) dropwise at 0°C.
-
Stir for 8 hours at room temperature. Quench with Na₂S₂O₃, extract with DCM, and purify via recrystallization (ethanol).
One-Pot Synthesis Using Ionic Liquid Catalysts
Bronsted Acidic Ionic Liquid (BAIL)-Mediated Reaction
A one-pot method condenses 2-amino-5-bromophenol with methylthioacetaldehyde using a BAIL catalyst (e.g., [BMIM][HSO₄]). The reaction proceeds via imine formation, cyclization, and oxidation (Fig. 1B).
Advantages:
-
Catalyst loading: 1–2 mol%
-
Temperature: 130–140°C
-
Time: 4–6 hours
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl boronic acids bearing pre-installed methylthio groups are coupled with 6-bromobenzoxazole precursors. This method is less common due to the complexity of boronic acid synthesis.
-
React 2-chloro-6-bromobenzoxazole with methylthiophenylboronic acid using Pd(PPh₃)₄.
-
Conditions: K₂CO₃, DMF/H₂O, 100°C, 12 hours.
-
Yield: 60–70%.
Comparative Analysis of Methods
| Method | Starting Materials | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation + Methylation | 2-Amino-5-bromophenol, CS₂, CH₃I | 70–85% | Alkaline, reflux | Scalable, cost-effective | Multi-step, intermediate isolation |
| Direct Bromination | 2-(Methylthio)benzoxazole, Br₂ | 80–93% | Mild temperature | High regioselectivity | Handling hazardous Br₂ |
| BAIL-Catalyzed One-Pot | 2-Amino-5-bromophenol, aldehyde | 90–95% | Solvent-free, 130–140°C | Eco-friendly, high efficiency | Limited substrate scope |
| Palladium Coupling | Aryl boronic acids, halides | 60–70% | High temperature | Modular for diverse substituents | Expensive catalysts, complex steps |
Key Citations:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromo-2-(methylthio)benzoxazole, and what methodological considerations are critical for optimizing yield?
- Answer : The synthesis typically involves bromination of a benzoxazole precursor followed by substitution at the 2-position. For example, palladium-catalyzed reactions (e.g., using Pd(OAc)₂) can introduce methylthio groups via coupling or nucleophilic substitution . Key factors include:
- Temperature control (e.g., 70–80°C for bromination).
- Use of thiomethylating agents (e.g., dimethyl disulfide or NaSMe).
- Purification via column chromatography to isolate the product .
Q. How is this compound characterized spectroscopically, and what diagnostic peaks are observed?
- Answer : Characterization involves:
- UV-Vis : λₘₐₐ ≈ 276 nm (aromatic π→π* transitions) .
- IR : Peaks at ~1595 cm⁻¹ (C=N stretching) and ~3034 cm⁻¹ (Ar-H) .
- ¹H NMR : A singlet at δ 2.5 ppm (SCH₃) and aromatic protons at δ 6.8–7.5 ppm .
Q. What are the primary storage and handling precautions for this compound in laboratory settings?
- Answer : Store in a dry, sealed container at room temperature. Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid exposure to strong oxidizers .
Advanced Research Questions
Q. How do structural modifications at the 2-position of benzoxazole derivatives influence their antifungal activity?
- Answer : The methylthio group enhances lipophilicity, improving membrane penetration. Substitutions like SCH₃ or NH₂ alter hydrogen-bonding interactions with N-myristoyltransferase (NMT), a fungal target. Docking studies show that planar benzoxazole cores align better with NMT’s active site compared to bulkier groups .
Q. What experimental strategies resolve contradictions in reported biological activities of benzoxazole derivatives across studies?
- Answer : Discrepancies may arise from:
- Assay conditions : Varying pH, solvent (DMSO vs. ethanol), or incubation times.
- Cell lines : Differences in membrane permeability (e.g., HepG2 vs. SW620 cells).
- Control standardization : Use reference drugs (e.g., fluconazole for antifungal assays) to normalize results .
Q. How can computational methods guide the design of this compound derivatives for anticancer applications?
- Answer :
- QSAR models : Predict cytotoxicity by correlating electronic parameters (e.g., logP, HOMO-LUMO gaps) with activity against cancer cells.
- Molecular dynamics : Simulate binding stability to kinases or DNA topoisomerases.
- ADMET profiling : Optimize bioavailability and reduce hepatotoxicity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
